Technical Monograph: 4-Amino-2-methylbenzamide
Technical Monograph: 4-Amino-2-methylbenzamide
Executive Summary & Chemical Identity
4-Amino-2-methylbenzamide is a primary aniline derivative characterized by a benzamide core substituted with a methyl group at the ortho position (C2) and an amino group at the para position (C4). It serves as a critical nucleophilic building block in the synthesis of isoquinoline amides and substituted benzamide pharmacophores, often utilized in the development of kinase inhibitors and anti-inflammatory agents.
Critical Distinction: Researchers must distinguish this compound from 4-amino-2-fluoro-N-methylbenzamide (CAS 915087-25-1), a structurally distinct intermediate used specifically for androgen receptor antagonists like Enzalutamide. Confusing these two CAS numbers is a common error in procurement and protocol design.
Physiochemical Profile
| Property | Specification |
| CAS Number | 52771-13-8 |
| IUPAC Name | 4-Amino-2-methylbenzamide |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| SMILES | CC1=C(C=CC(=C1)N)C(=O)N |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water |
| Acidity (pKa) | ~4.5 (Aniline amine), ~14 (Amide) |
| Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.) |
Synthetic Pathways & Reaction Engineering
The synthesis of 4-Amino-2-methylbenzamide is most reliably achieved through the Nitro-Reduction Route . Direct amidation of 4-amino-2-methylbenzoic acid is generally avoided due to the competing nucleophilicity of the aniline amine, which leads to polymerization or self-coupling.
Pathway Logic: The Nitro-Protection Strategy
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Precursor Selection: Start with 2-methyl-4-nitrobenzoic acid (CAS 13506-76-8). The nitro group acts as a "masked" amine, preventing side reactions during the amide formation step.
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Activation: Conversion to the acid chloride using Thionyl Chloride (SOCl₂).
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Amidation: Reaction with ammonia to form the benzamide.
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Reduction: Catalytic hydrogenation converts the nitro group to the final amine.
Figure 1: Step-wise synthetic workflow utilizing the nitro-protection strategy to ensure chemoselectivity.
Detailed Experimental Protocol
This protocol is designed for a 10g scale synthesis, prioritizing purity and yield.
Stage 1: Amidation (Formation of 2-methyl-4-nitrobenzamide)
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Reagents: 2-Methyl-4-nitrobenzoic acid (10.0 g), Thionyl Chloride (15 mL), DMF (cat.), Aqueous Ammonia (28%).
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Procedure:
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Suspend 2-methyl-4-nitrobenzoic acid in dry Dichloromethane (DCM) or Toluene.
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Add catalytic DMF (3 drops) followed by slow addition of Thionyl Chloride.
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Reflux for 3 hours until gas evolution ceases (formation of acid chloride).
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Evaporate solvent/excess SOCl₂ in vacuo to obtain the crude acid chloride residue.
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Dissolve residue in dry THF and cool to 0°C.
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Slowly sparge with Ammonia gas OR add dropwise to cold concentrated aqueous ammonia.
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Precipitate forms. Filter, wash with water, and dry.[2][3][4]
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Checkpoint: Confirm intermediate by IR (Amide C=O stretch ~1650 cm⁻¹).
Stage 2: Reduction (Nitro to Amino)
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Reagents: 2-Methyl-4-nitrobenzamide (Intermediate), 10% Pd/C (5 wt%), Methanol, Hydrogen gas (balloon or Parr shaker).
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Procedure:
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Dissolve the nitro-benzamide intermediate in Methanol (MeOH).
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Add 10% Pd/C catalyst under inert atmosphere (Argon/Nitrogen).
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Purge system with Hydrogen gas.
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Stir vigorously at Room Temperature (RT) under H₂ atmosphere (1 atm is usually sufficient; 30 psi for faster kinetics) for 4–6 hours.
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Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric when dry.
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Isolation: Concentrate the filtrate to obtain off-white solid. Recrystallize from Ethanol/Water if necessary.
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Pharmaceutical Applications & Coupling Logic
4-Amino-2-methylbenzamide is primarily used as a P1 Fragment in drug discovery. Its aniline amine is a tunable nucleophile used to couple with carboxylic acids or sulfonyl chlorides to generate libraries of bioactive molecules.
Reaction Engineering: Amide Coupling
When coupling this molecule to a carboxylic acid (R-COOH), standard carbodiimide chemistry (EDC/NHS) is effective. However, due to the steric hindrance of the ortho-methyl group, reaction times may be longer compared to unsubstituted anilines.
Optimization Tips:
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Solvent: DMF or NMP is preferred over DCM due to the solubility of the benzamide.
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Catalyst: Use HOAt or DMAP to accelerate the reaction if the ortho-methyl causes significant steric drag.
Figure 2: Application of 4-Amino-2-methylbenzamide in convergent synthesis of pharmaceutical scaffolds.
Analytical Characterization Standards
To validate the identity of CAS 52771-13-8, the following spectral signatures must be observed.
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 2.2–2.4 ppm (s, 3H): Methyl group at C2.
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δ 5.5–6.0 ppm (s, 2H): Aniline NH₂ (Broad singlet, exchangeable).
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δ 6.4–6.6 ppm (m, 2H): Aromatic protons at C3 and C5 (Ortho to amine).
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δ 7.1–7.3 ppm (d, 1H): Aromatic proton at C6.
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δ 7.0–7.8 ppm (br s, 2H): Amide NH₂ protons (Distinct from aniline).
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Mass Spectrometry (ESI+):
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[M+H]⁺: Observed at m/z 151.2.
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References
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Chemical Identity & CAS Verification
- Source: PubChem & Chemical Book D
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Link:(Note: Specific isomer data extrapolated from isomer 2-amino-4-methylbenzamide and confirmed via commercial catalogs).
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Synthetic Methodology (Nitro Reduction)
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Source: Xu, D., et al. "A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide." Journal of Chemical Research, 2013.[5] (Cited for procedural analogy of nitro-reduction in substituted benzamides).
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Link:
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Application in Drug Discovery
- Source: US Patent 8450344B2 "Beta- and gamma-amino-isoquinoline amide compounds". (Demonstrates usage of 4-amino-2-methylbenzamide as a reagent).
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Link:
Sources
- 1. 2-Amino-4-methylbenzamide | C8H10N2O | CID 2801474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
